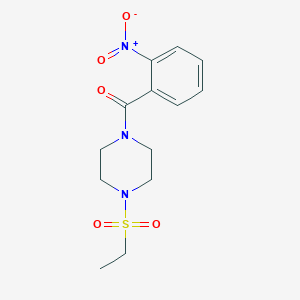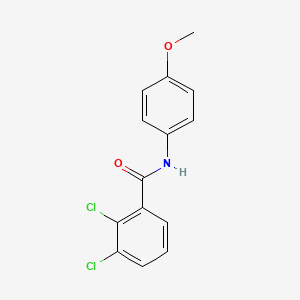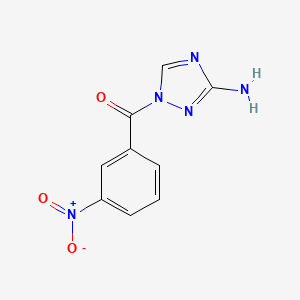
N'-(3-hydroxy-4-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-hydroxy-4-methoxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, commonly known as HMCB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMCB belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
作用機序
The mechanism of action of HMCB is not fully understood, but it is believed to involve the inhibition of cell division and the induction of apoptosis (programmed cell death) in cancer cells. HMCB has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, HMCB has also been shown to have other biochemical and physiological effects. Studies have shown that HMCB can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. HMCB has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of HMCB is its potent cytotoxic effects on cancer cells, which make it a promising candidate for the development of new anticancer drugs. However, one of the limitations of HMCB is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on HMCB. One area of research is in the development of new anticancer drugs based on HMCB. Another area of research is in the development of new antibiotics based on HMCB's ability to inhibit the growth of bacteria and fungi. Finally, research could be focused on improving the solubility of HMCB in water in order to make it more effective in vivo.
合成法
HMCB can be synthesized through the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
科学的研究の応用
HMCB has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that HMCB has potent cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-13-12-17(14-21(22)27)16-25-26-23(28)20-15-24(20,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16,20,27H,15H2,1H3,(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQHEIWNPDZVHD-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)

![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)


![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
phosphinic acid](/img/structure/B5700205.png)



![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

